1,3-Dioxan-5-amine

Übersicht

Beschreibung

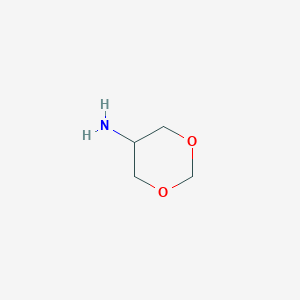

1,3-Dioxan-5-amine is a heterocyclic organic compound characterized by a six-membered ring containing two oxygen atoms and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dioxan-5-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-dioxane with ammonia or amines under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process often includes the use of high-purity starting materials and advanced purification techniques to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxan-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the amine group replaces a halogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, nucleophiles.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

1,3-Dioxan-5-amine is frequently employed as a precursor in the synthesis of more complex organic molecules. Its ability to participate in nucleophilic reactions enhances its utility in forming various chemical structures.

Comparison with Similar Compounds

The compound can be compared to other dioxane derivatives:

| Compound | Structure Type | Reactivity |

|---|---|---|

| 1,3-Dioxane | Six-membered ring | Less reactive |

| 1,3-Dioxolane | Five-membered ring | Different properties |

| 1,3-Dioxan-5-one | Carbonyl derivative | Distinct reactivity |

Research has highlighted the biological potential of this compound derivatives, particularly in antimicrobial and anticancer applications.

Antibacterial Activity

Studies indicate that derivatives of this compound exhibit significant antibacterial properties. For instance, certain compounds have shown submicromolar inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 µg/mL against resistant strains.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Research demonstrates that derivatives can modulate mRNA splicing in cancer cells, leading to cytotoxic effects with IC50 values below 5 µM across various cancer cell lines .

Pharmacological Effects

The pharmacological profile of this compound includes:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Serotonin Agonism | 5-HT1A Receptor | Anxiolytic and antidepressant | |

| Antibacterial | DNA Gyrase | Inhibition of bacterial growth | |

| Antitumor | mRNA Splicing | Cytotoxicity in cancer cells |

Case Study 1: Antidepressant Potential

A specific derivative of this compound was investigated for its effects on anxiety-related behaviors in animal models. The study revealed significant anxiolytic effects comparable to established treatments like benzodiazepines, suggesting its potential as a therapeutic agent for anxiety disorders.

Case Study 2: Anticancer Applications

In a study focusing on the anticancer properties of derivatives from this compound class, researchers found that certain compounds could effectively inhibit tumor cell proliferation by disrupting mRNA splicing mechanisms. This highlights the compound's potential role in developing new cancer therapies .

Industrial Applications

Beyond biological research, this compound is utilized in the production of specialty chemicals and materials with specific properties tailored for industrial uses. Its unique structural features allow for modifications that enhance the performance characteristics of various products.

Wirkmechanismus

The mechanism of action of 1,3-dioxan-5-amine involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its unique structure allows it to interact with enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways.

Vergleich Mit ähnlichen Verbindungen

1,3-Dioxan-5-amine can be compared with other similar compounds, such as:

1,3-Dioxane: Lacks the amine group, making it less reactive in certain chemical reactions.

1,3-Dioxolane: Contains a five-membered ring, leading to different chemical properties and reactivity.

1,3-Dioxan-5-one:

The uniqueness of this compound lies in its combination of a six-membered ring with both oxygen and nitrogen atoms, providing a versatile platform for various chemical transformations and applications.

Biologische Aktivität

1,3-Dioxan-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a dioxane ring structure with an amine functional group. This unique configuration contributes to its interaction with various biological targets. The compound is often used as a scaffold in drug design, particularly in the development of agonists for serotonin receptors and inhibitors for bacterial topoisomerases.

1. Serotonin Receptor Agonism

This compound derivatives have been shown to act as potent agonists at the 5-HT1A receptor. For instance, the compound N-((2,2-diphenyl-1,3-dioxan-5-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-ammonium hydrogen oxalate has demonstrated significant binding affinity (pKi = 8.8) and efficacy (Emax = 92%) at this receptor. This activity suggests potential applications in treating anxiety and depression due to the role of serotonin in mood regulation .

2. Antibacterial Activity

Research indicates that this compound derivatives exhibit antibacterial properties, particularly against Staphylococcus aureus. Compounds such as azatricycle 3b have shown submicromolar inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.25 to 2 µg/mL against resistant strains .

3. Antitumor Activity

In studies focusing on cancer treatment, this compound has been evaluated for its ability to modulate mRNA splicing in cancer cells. Compounds derived from this scaffold demonstrated cytotoxic effects with IC50 values below 5 µM against various cancer cell lines, indicating their potential as anti-cancer agents .

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Serotonin Agonism | 5-HT1A Receptor | Anxiolytic and antidepressant | |

| Antibacterial | DNA Gyrase | Inhibition of bacterial growth | |

| Antitumor | mRNA Splicing | Cytotoxicity in cancer cells |

Case Study 1: Antidepressant Potential

A study investigated the effects of a specific derivative of this compound on anxiety-related behaviors in animal models. The compound exhibited significant anxiolytic effects comparable to established treatments like benzodiazepines, highlighting its potential for further development as a therapeutic agent for anxiety disorders .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibiotic resistance, derivatives of this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain compounds maintained efficacy against resistant strains, suggesting their utility in developing new antibacterial therapies .

Eigenschaften

IUPAC Name |

1,3-dioxan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLBMIGVOLSSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628912 | |

| Record name | 1,3-Dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154917-36-9 | |

| Record name | 1,3-Dioxan-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.